N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
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Overview
Description
N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide is a compound that belongs to the class of heterocyclic compounds, specifically those containing a thiophene ring. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide typically involves the condensation of thiophene derivatives with benzamide under specific reaction conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with thiophene derivatives . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .
Scientific Research Applications
N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: Another thiophene derivative used as an antispasmodic.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiophene ring with a benzamide moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
511548-83-7 |
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Molecular Formula |
C20H15NO2S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(3-oxo-3-phenyl-1-thiophen-2-ylprop-1-en-2-yl)benzamide |
InChI |
InChI=1S/C20H15NO2S/c22-19(15-8-3-1-4-9-15)18(14-17-12-7-13-24-17)21-20(23)16-10-5-2-6-11-16/h1-14H,(H,21,23) |
InChI Key |
QCQZBVHVRJSLOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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